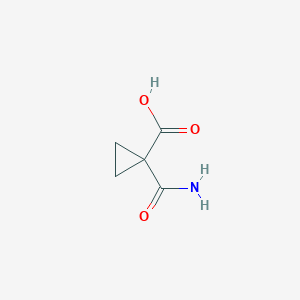

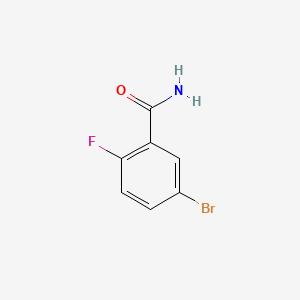

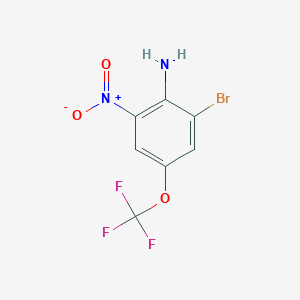

2-Bromo-6-nitro-4-(trifluoromethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

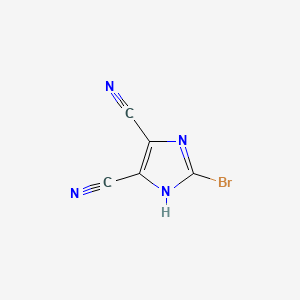

2-Bromo-6-nitro-4-(trifluoromethoxy)aniline is a chemical compound that is of interest in various fields of chemistry due to its potential as an intermediate in the synthesis of more complex molecules. The presence of bromo, nitro, and trifluoromethoxy groups in its structure suggests that it could be a versatile precursor for further chemical modifications, which could be useful in the development of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related brominated anilines has been reported in the literature. For instance, a method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes from commercially available anilines has been developed, which involves the use of BrCF2CF2Br as a starting material and blue LED irradiation for the reaction process . Another study describes the synthesis of C-(2,2,2-trifluoroethyl)aniline isomers from nitrophenylacetic acids, which involves the conversion of carboxy groups into trifluoromethyl moieties followed by catalytic reduction to the corresponding anilines . These methods highlight the feasibility of introducing bromo and trifluoromethyl groups into aniline derivatives.

Molecular Structure Analysis

The molecular structure of brominated aniline derivatives can be complex and is often characterized by techniques such as X-ray crystallography. For example, the crystal structure of a bromo-(2-diphenylphosphino-N-(2-oxybenzylidene)-aniline)-nickel compound was determined, revealing a triclinic system with specific geometric parameters . This level of structural analysis is crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Brominated anilines can undergo various chemical reactions, which are essential for their transformation into useful products. The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, was achieved with high yield and purity using bromine and hydrogen peroxide as brominating agents . Additionally, the bromination of 2-(tert-butyl-NNO-azoxy)aniline resulted in para-bromo- and ortho, para-dibromoanilines, demonstrating the selectivity that can be achieved in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated anilines are influenced by the substituents attached to the aromatic ring. These properties are important for determining the compound's suitability for various applications. For instance, the optical properties of a novel compound synthesized from 2-bromofluorene were investigated using UV-Vis and fluorescence spectra, indicating its potential use in materials with specific light-absorbing or emitting characteristics .

科学的研究の応用

-

Synthesis of Fluorinated Compounds

- Field : Organic Chemistry

- Application Summary : The compound is used in the synthesis of fluorinated compounds, which are increasingly used in pharmaceutical research . About 10% of all marketed pharmaceuticals contain a fluorine atom .

- Results or Outcomes : The use of fluorinated compounds has seen an enormous increase in medicinal applications. For example, nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms .

-

Arthropodicides

- Field : Pest Control

- Application Summary : “2-Nitro-4-(trifluoromethoxy)aniline”, a similar compound, is used as an arthropodicide . It’s plausible that “2-Bromo-6-nitro-4-(trifluoromethoxy)aniline” might have similar applications.

- Results or Outcomes : The use of arthropodicides helps in controlling harmful arthropods, thereby preventing damage to crops, livestock, and reducing disease transmission .

-

Laboratory Chemicals

-

Organofluorine Chemistry

- Field : Organic Chemistry

- Application Summary : The compound can be used in organofluorine chemistry . Organofluorine compounds find diverse applications ranging from oil and water repellents to pharmaceuticals, refrigerants, and reagents in catalysis .

- Results or Outcomes : Organofluorine compounds have been commercialized for uses in many areas .

-

Synthesis of Unusual Substituents

- Field : Organic Chemistry

- Application Summary : The compound can be used in the synthesis of unusual substituents, such as trifluoromethoxy group . This group is finding increased utility as a substituent in bioactives .

- Results or Outcomes : The use of unusual substituents can lead to various outcomes, depending on the specific experiments conducted .

-

Preparation of Dibrominated Compounds

- Field : Organic Chemistry

- Application Summary : “4-Bromo-2-(trifluoromethoxy)aniline”, a similar compound, has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene . It’s plausible that “2-Bromo-6-nitro-4-(trifluoromethoxy)aniline” might have similar applications.

- Results or Outcomes : The use of dibrominated compounds can lead to various outcomes, depending on the specific experiments conducted .

Safety And Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-bromo-6-nitro-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPBAKXAGVSSDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382199 |

Source

|

| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-nitro-4-(trifluoromethoxy)aniline | |

CAS RN |

886499-21-4 |

Source

|

| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。